molecular formula C5H4N4O2 B1310908 (4-nitro-1H-pyrazol-1-yl)acetonitrile CAS No. 1001500-47-5

(4-nitro-1H-pyrazol-1-yl)acetonitrile

Cat. No.: B1310908
CAS No.: 1001500-47-5
M. Wt: 152.11 g/mol
InChI Key: LFQFUHCPOAKRLD-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) Scaffold in Contemporary Chemistry

The pyrazole nucleus is a fundamental building block in the design and synthesis of a vast array of chemical entities. mdpi.com Its popularity stems from its metabolic stability and its capacity to act as both a hydrogen bond donor and acceptor, allowing for potent and specific interactions with biological targets. nih.gov This versatility has cemented its role in diverse fields, from pharmaceuticals to industrial applications. researchgate.net

The pyrazole scaffold is a prolific component in pharmaceutical development, with numerous approved drugs incorporating this heterocyclic core. nih.gov Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, antiviral, and analgesic properties. nih.govresearchgate.net The metabolic stability of the pyrazole ring is a key factor in its frequent use in newly approved drugs. nih.gov

Prominent examples of pyrazole-based drugs have had a significant impact on global health. nih.gov For instance, Celecoxib is a widely used nonsteroidal anti-inflammatory drug (NSAID) for treating arthritis, while Sildenafil is a well-known treatment for erectile dysfunction. nih.gov In oncology, drugs like Ruxolitinib and Axitinib, which are kinase inhibitors, demonstrate the scaffold's importance in targeted cancer therapies. nih.gov The adaptability of the pyrazole core allows medicinal chemists to fine-tune the pharmacological profiles of molecules to achieve desired therapeutic effects. nih.gov

Drug NameTherapeutic Area
CelecoxibAnti-inflammatory
SildenafilErectile Dysfunction
RuxolitinibAnticancer (Kinase Inhibitor)
AxitinibAnticancer (Kinase Inhibitor)
NiraparibAnticancer
LenacapavirAntiviral (HIV)
RiociguatPulmonary Hypertension
SulfaphenazoleAntibacterial

A selection of marketed drugs containing the pyrazole scaffold, highlighting its therapeutic diversity. nih.gov

Beyond medicine, pyrazole derivatives have significant applications in industry and agriculture. In the agrochemical sector, they are integral to the formulation of pesticides, including herbicides, insecticides, and fungicides, due to their potent bioactive properties. globalresearchonline.net Compounds such as Sedaxane (a fungicide) showcase the effectiveness of the pyrazole core in crop protection.

In materials science, the pyrazole structure contributes to the development of dyes and pigments. globalresearchonline.net The electronic properties of the pyrazole ring system can be modulated through chemical substitution to produce compounds with specific colors, making them valuable in the textile and plastics industries. researchgate.net Furthermore, certain pyrazole derivatives exhibit fluorescence, leading to their use as fluorescent agents in various analytical and imaging applications. globalresearchonline.net

The pyrazole ring is a highly valuable and versatile intermediate in organic synthesis. mdpi.com Its chemical reactivity allows it to serve as a starting material or a "building block" for the construction of more complex heterocyclic systems, such as pyrazolopyrimidines and pyrazolopyridazines. researchgate.net The presence of multiple reaction sites on the ring enables a wide range of chemical transformations. nih.gov Compounds like (4-nitro-1H-pyrazol-1-yl)acetonitrile are designed to be reactive intermediates. The acetonitrile (B52724) group, for instance, can be readily converted into other functional groups, making it a key handle for molecular elaboration in the synthesis of novel compounds for drug discovery or materials science.

Overview of Nitrated Pyrazoles in High Energy Materials Research

The introduction of one or more nitro groups onto the pyrazole ring gives rise to nitrated pyrazoles, a class of compounds that has garnered significant attention in the field of energetic materials. nih.gov These compounds are characterized by their high heat of formation, high density, considerable thermal stability, and powerful detonation performance. nih.gov 4-Nitropyrazole, the parent structure of this compound, is itself an important intermediate in the synthesis of more advanced nitropyrazole-based energetic compounds. nih.govguidechem.com

The study of nitropyrazoles as energetic materials has evolved significantly over the past several decades. Initial research focused on simple derivatives such as 3-nitropyrazole and 4-nitropyrazole, which were often used as intermediates for creating more powerful explosives. nih.gov The synthetic pathways to these foundational compounds have been continuously optimized to improve safety and yield, moving from hazardous reactions to more controlled "one-pot" methods. guidechem.comresearchgate.net Over time, research has progressed to the synthesis of polynitrated pyrazoles, such as 3,4-dinitropyrazole (DNP) and 3,4,5-trinitropyrazole, which exhibit substantially higher energy content. researchgate.net The evolution continued with the attachment of other energetic functional groups (e.g., nitramine, trinitromethyl) to the nitropyrazole core to further enhance performance. nih.gov

Modern research in energetic materials is driven by the goal of developing compounds that balance high performance with enhanced safety and environmental compatibility. Nitropyrazole derivatives are at the forefront of this effort. nih.gov

Low Sensitivity: A critical objective is to reduce sensitivity to external stimuli like impact and friction, making the materials safer to handle and transport. The inherent stability of the aromatic pyrazole ring contributes positively to this goal. nih.gov

Eco-Friendly: There is a growing demand for "green" energetic materials. Nitrogen-rich compounds like nitropyrazoles are advantageous because their decomposition products consist mainly of environmentally benign nitrogen gas (N₂). nih.gov

Recent studies have focused on creating energetic salts of nitropyrazoles, which can improve thermal stability and reduce sensitivity while maintaining high performance. rsc.org The combination of nitropyrazole moieties with other nitrogen-rich heterocycles, such as tetrazoles, is another promising strategy to develop next-generation energetic materials with superior properties. rsc.org

CompoundDensity (g/cm³)Detonation Velocity (km/s)Key Feature
4-Nitropyrazole (4-NP)1.526.68Foundational Intermediate
3,4-Dinitropyrazole (DNP)1.758.35Higher Performance
Hydroxylammonium Salt of a Dinitromethyl Pyrazole DerivativeN/A8.70High Performance, Energetic Salt
Isomeric Pyrazole-Tetrazole Hybrid>1.8>9.0High Density & Performance

Comparative properties of selected nitropyrazole-based energetic compounds, illustrating the progression in performance. Data sourced from multiple research findings. nih.govrsc.orgrsc.org

Positioning of this compound within Nitropyrazole Chemistry

Within the extensive family of nitropyrazoles, this compound (C₅H₄N₄O₂) holds a specific and strategic position. It is a monosubstituted nitropyrazole, featuring a nitro group at the C4 position and an acetonitrile group attached to one of the ring's nitrogen atoms (N1). This particular arrangement of functional groups makes it a valuable intermediate and a subject of interest for several reasons. Unlike its parent compound, 4-nitropyrazole, the N1 position is functionalized, which directs any further substitution reactions and introduces a new reactive center.

The presence of both a nitro group and an acetonitrile group provides dual reactivity, allowing for a variety of subsequent chemical transformations. This positions this compound as a versatile building block for the synthesis of more complex heterocyclic systems. Its structure represents a bridge between simple nitropyrazoles and more elaborate, functionalized derivatives, offering a platform for systematic studies on structure-property relationships within this class of compounds.

The molecular architecture of this compound is key to its chemical behavior. The structure consists of a planar, five-membered pyrazole ring, which possesses aromatic character. Key structural features include:

The 4-Nitro Group: As a strong electron-withdrawing group, the nitro group at the C4 position significantly decreases the electron density of the pyrazole ring. This deactivation makes the ring less susceptible to electrophilic substitution but activates it towards nucleophilic attack.

The N1-Acetonitrile Group: The attachment of an acetonitrile (-CH₂CN) group to the N1 position serves two primary purposes. Firstly, it functionalizes the "pyrrole-like" nitrogen atom, preventing further reactions at this site. Secondly, the nitrile functionality itself is a reactive handle that can be hydrolyzed, reduced, or converted into other functional groups, such as carboxylic acids, amines, or tetrazoles.

This compound can be clearly distinguished from its simpler and more complex relatives within the nitropyrazole family based on its structure and resulting properties.

Comparison with 4-Nitropyrazole: The most direct comparison is with its parent compound, 4-nitropyrazole. The primary distinction is the presence of the N-H bond in 4-nitropyrazole, which is replaced by the N-CH₂CN group in the title compound. This substitution has several important consequences:

Acidity: 4-Nitropyrazole is acidic due to the N-H proton and can form salts. This compound lacks this acidity.

Reactivity: The N-H bond in 4-nitropyrazole is a reactive site for alkylation, acylation, and other substitution reactions. nih.gov In this compound, this position is already blocked, directing any further functionalization to other parts of the molecule.

Physical Properties: The addition of the acetonitrile group increases the molecular weight and is expected to alter physical properties such as melting point and solubility.

Comparison with Dinitropyrazoles: When compared to dinitropyrazoles, such as 3,4-dinitropyrazole (3,4-DNP) and 3,5-dinitropyrazole (3,5-DNP), the key difference is the number of nitro groups. This has a profound impact on their chemical character, particularly in the context of energetic materials.

Energetic Properties: The presence of a second nitro group in dinitropyrazoles leads to a higher density, a more favorable oxygen balance, and consequently, superior detonation properties (velocity and pressure) compared to mononitropyrazoles. mdpi.com

Thermal Stability: The position of the nitro groups significantly influences thermal stability. For instance, C-nitropyrazoles like 3,4-DNP generally exhibit different decomposition pathways than N-nitropyrazoles. bohrium.com The thermal stability of this compound is expected to be different from that of dinitropyrazoles.

Synthesis: The synthetic routes to dinitropyrazoles often involve more forcing nitration conditions than those required for mononitropyrazoles. acs.org

The following tables provide a comparative overview of the properties of these related compounds.

Table 1: Comparison of this compound with 4-Nitropyrazole

Property This compound 4-Nitropyrazole
Molecular Formula C₅H₄N₄O₂ C₃H₃N₃O₂
Molecular Weight 152.11 g/mol 113.08 g/mol
N1-Substituent -CH₂CN -H
Acidity Non-acidic at the pyrazole ring Acidic N-H proton
Melting Point Not available in literature 163-165 °C nih.gov
Density Not available in literature 1.52 g/cm³ nih.gov

Table 2: Comparison with Representative Dinitropyrazoles

Property This compound 3,4-Dinitropyrazole (3,4-DNP)
Number of Nitro Groups 1 2
Molecular Formula C₅H₄N₄O₂ C₃H₂N₄O₄
Molecular Weight 152.11 g/mol 158.07 g/mol
Density Not available in literature 1.87 g/cm³ mdpi.com
Detonation Velocity Expected to be low ~8.1 km/s mdpi.com
Decomposition Temperature Not available in literature 285 °C mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-nitropyrazol-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O2/c6-1-2-8-4-5(3-7-8)9(10)11/h3-4H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFQFUHCPOAKRLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CC#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401296111
Record name 4-Nitro-1H-pyrazole-1-acetonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001500-47-5
Record name 4-Nitro-1H-pyrazole-1-acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1001500-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitro-1H-pyrazole-1-acetonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Advanced Chemical Transformations

Direct Synthesis Approaches to (4-nitro-1H-pyrazol-1-yl)acetonitrile

Direct approaches aim to construct the target molecule by forming the N-C bond between the 4-nitro-1H-pyrazole core and the acetonitrile (B52724) moiety in a single key step.

The most common and direct method for the synthesis of N-alkylated pyrazoles is through nucleophilic substitution, where the pyrazole (B372694) nitrogen acts as a nucleophile, attacking an electrophilic alkylating agent. The presence of the electron-withdrawing nitro group at the C4 position increases the acidity of the N-H proton of 4-nitro-1H-pyrazole, facilitating its deprotonation and subsequent alkylation.

The synthesis of this compound can be readily achieved via the N-alkylation of 4-nitro-1H-pyrazole with bromoacetonitrile (B46782). In this SN2 reaction, a base is used to deprotonate the pyrazole ring at the N1 position, generating a pyrazolate anion. This potent nucleophile then attacks the electrophilic carbon of bromoacetonitrile, displacing the bromide ion and forming the desired product. This method is analogous to the well-established N-acetonylation of other nitrated azoles using halo-ketones, such as the reaction of 5(3)-(1H-tetrazol-1-yl)-3(5)-nitro-1H-pyrazole with bromoacetone.

The general reaction scheme is as follows:

Reaction Scheme of 4-nitro-1H-pyrazole with Bromoacetonitrile

The efficiency and yield of the N-alkylation reaction are highly dependent on the choice of base and solvent. Systematic studies on the alkylation of related nitro-heterocycles, such as 4-nitroimidazole, provide significant insight into optimizing these conditions. The selection of a suitable base is critical for efficient deprotonation without promoting side reactions. Common bases include alkali metal carbonates (e.g., K₂CO₃) and hydroxides (e.g., KOH). The choice of solvent influences the solubility of the reactants and the reactivity of the nucleophile. Polar aprotic solvents like acetonitrile (CH₃CN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are typically employed.

Research on a similar system demonstrated that the combination of potassium carbonate (K₂CO₃) as the base and acetonitrile as the solvent provides favorable yields. The use of a stronger base like potassium hydroxide (B78521) (KOH) did not necessarily improve the outcome, while heating the reaction to moderate temperatures (e.g., 60°C) was shown to markedly enhance the reaction yields.

The following table summarizes findings from the optimization of N-alkylation conditions on a related 4-nitro-heterocycle, which can be extrapolated to the synthesis of this compound.

EntryBaseSolventTemperature (°C)Relative Yield (%)
1K₂CO₃Acetonitrile60Good
2K₂CO₃DMF60Moderate
3K₂CO₃DMSO60Moderate
4KOHAcetonitrile60Low
5KOHDMF60Low
6KOHDMSO60Low

This interactive table is based on optimization studies of a closely related N-alkylation reaction and serves as a predictive model for the synthesis of this compound.

Beyond direct alkylation, other synthetic methodologies offer alternative pathways to the target compound, sometimes providing advantages in terms of reactant availability, regioselectivity, or the ability to introduce molecular diversity.

An alternative multi-step strategy involves the synthesis of a pyrazolylacetonitrile scaffold first, followed by a subsequent nitration step. This approach is conceptually the reverse of the direct alkylation method. For instance, one could synthesize (1H-pyrazol-1-yl)acetonitrile from pyrazole and bromoacetonitrile and then introduce the nitro group at the C4 position.

However, the direct nitration of an N-substituted pyrazole can be challenging. The pyrazole ring is susceptible to oxidation and degradation under harsh nitrating conditions (e.g., mixed nitric and sulfuric acid). Furthermore, the reaction can lead to a mixture of isomers, complicating purification. A more viable strategy may involve starting with a pyrazole ring that is already functionalized in a way that facilitates a later conversion to the acetonitrile group. For example, a pyrazole with a hydroxymethyl or halomethyl group at the N1 position could be synthesized and then converted to the nitrile through a two-step process of oxidation followed by cyanation, or direct nucleophilic substitution with a cyanide salt. The existence of complex derivatives like 2-(3,4-dinitro-1H-pyrazol-1-yl)acetonitrile suggests that multi-step functionalizations of the pyrazole core are feasible.

The Mitsunobu reaction is a powerful and versatile method for forming C-N bonds under mild conditions, making it an excellent alternative for the N-functionalization of pyrazoles. This reaction involves the condensation of an acidic component (the N-H of the pyrazole) with a primary or secondary alcohol in the presence of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

The reaction proceeds via an SN2 mechanism, which results in the inversion of stereochemistry at the alcohol's carbon center, although this is not relevant when using a precursor like glycolnitrile (hydroxyacetonitrile). Studies have explicitly shown that 4-nitro-1H-pyrazole is a competent nucleophile that readily undergoes Mitsunobu reactions with alcohols. The significant acidity of the pyrazole N-H proton facilitates its participation in the reaction mechanism.

The general scheme for synthesizing the target compound via a Mitsunobu reaction would involve reacting 4-nitro-1H-pyrazole with hydroxyacetonitrile in the presence of PPh₃ and DEAD. This method avoids the use of alkyl halides and strong bases, offering a milder alternative for synthesizing this compound.

Alternative One-Pot or Multi-Step Strategies

Strategic Synthesis of Related Pyrazolylacetonitrile Compounds

The synthesis of pyrazolylacetonitrile derivatives is a significant area of research due to their utility as intermediates in the development of various functionalized heterocyclic compounds. The strategic introduction of the acetonitrile moiety onto the pyrazole ring provides a versatile handle for further chemical transformations.

Formation of 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile and Analogs

The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile and its analogs often begins with the formation of the 3,5-dimethylpyrazole ring, which can be achieved by the condensation of acetylacetone (B45752) with hydrazine (B178648) hydrate. Following the formation of the pyrazole core, N-alkylation can be carried out to introduce the acetonitrile group.

A common method involves the reaction of 3,5-dimethylpyrazole with an alkylating agent like bromoacetonitrile or chloroacetonitrile (B46850) in the presence of a base. For instance, a related compound, 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide, is synthesized by treating 3,5-dimethylpyrazole with ethyl bromoacetate in the presence of potassium carbonate, followed by reaction with hydrazine hydrate. This highlights a versatile pathway where the ethyl acetate intermediate can be readily converted to the corresponding nitrile.

Variations of this synthesis can produce a range of analogs. For example, 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone oxime ether derivatives have been synthesized, starting from the reaction of 3,5-dimethylpyrazole with substituted phenacyl bromides. mdpi.com These synthetic routes demonstrate the accessibility of various functionalized pyrazole derivatives starting from the core 3,5-dimethylpyrazole structure.

Table 1: Synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone Derivatives
Starting MaterialReagentProductYield (%)Reference
3,5-dimethylpyrazoleEthyl bromoacetate, K2CO3Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate-
Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetateHydrazine hydrate2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide-
1-(Aryl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanoneHydroxylamine hydrochloride1-(Aryl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone oxime81-92 mdpi.com

Synthesis of 2-(1-methyl-3-nitro-1H-pyrazol-5-yl)acetonitrile

The synthesis of pyrazoles bearing a nitro group, such as 2-(1-methyl-3-nitro-1H-pyrazol-5-yl)acetonitrile, involves nitration of the pyrazole ring and subsequent functionalization. The introduction of an acetonyl group onto a nitropyrazole has been reported. For example, the N-acetonylation of 5(3)-(1H-tetrazol-1-yl)-3(5)-nitro-1H-pyrazole with bromoacetone in the presence of sodium bicarbonate yields isomeric N-acetonyl derivatives. researchgate.net A similar strategy can be envisioned for the synthesis of the target acetonitrile compound, where bromoacetonitrile would be used as the alkylating agent. The regioselectivity of the N-alkylation is a key consideration in such syntheses, often resulting in a mixture of isomers. researchgate.net

Synthesis of 2-(4-(1H-tetrazol-5-yl)-1H-pyrazol-1-yl)thiazole derivatives

The synthesis of complex heterocyclic systems incorporating pyrazole, tetrazole, and thiazole rings demonstrates the versatility of pyrazole chemistry. A series of 2-(4-(1H-tetrazol-5-yl)-1H-pyrazol-1-yl)-4-(4-phenyl)thiazole derivatives has been designed and synthesized. nih.gov These compounds are of interest for their potential biological activities. nih.gov The synthetic approach typically involves the construction of the pyrazole-thiazole scaffold, followed by the formation of the tetrazole ring. This often involves multi-step sequences, showcasing advanced synthetic strategies in heterocyclic chemistry. Other related studies have focused on synthesizing pyrazole derivatives containing thiazole scaffolds through one-pot reactions of pyrazole 4-carbaldehydes, thiosemicarbazides, and α-haloketones. mdpi.com

Table 2: Examples of Synthesized 2-(4-(1H-tetrazol-5-yl)-1H-pyrazol-1-yl)thiazole Derivatives and Related Compounds
Compound NameGeneral StructureSynthetic ApproachReference
2-(4-(1H-tetrazol-5-yl)-1H-pyrazol-1-yl)-4-(4-phenyl)thiazole derivativesPyrazole-Thiazole-Tetrazole HybridMulti-step synthesis involving formation of the core heterocyclic rings. nih.gov
2,4-disubstitued thiazolyl pyrazole derivativesPyrazole-Thiazole HybridOne-pot reaction of pyrazole 4-carbaldehydes, thiosemicarbazides, and α-haloketones. mdpi.com
2-(4,5-dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazolesPyrazoline-Thiazole-Triazole HybridReaction of N-pyrazoline-thioamides and 4-bromoacetyl-1,2,3-triazoles. nih.gov nih.gov

Advanced Synthetic Techniques in Pyrazole Chemistry

Modern organic synthesis has introduced a variety of advanced techniques to construct and functionalize the pyrazole ring efficiently and with high selectivity. These methods often offer advantages over traditional approaches in terms of yield, atom economy, and environmental impact.

Transition-Metal Catalysis in Pyrazole Ring Formation

Transition-metal catalysis has become an indispensable tool for the C-H functionalization of pyrazoles, allowing for the formation of new C-C and C-heteroatom bonds. bohrium.com This approach provides a direct method for elaborating the pyrazole core without the need for pre-functionalized starting materials. bohrium.com

Palladium (Pd) catalysts are commonly employed for C-C bond formation, though other transition metals are also effective for creating both C-C and C-heteroatom bonds. bohrium.com A significant challenge in this area is controlling the regioselectivity of the functionalization. Strategies to address this include the use of directing groups and specifically tuned transition metal complexes. bohrium.com For instance, ligand-controlled regioselective aerobic C-H alkenylation of N-alkylpyrazoles has been developed. bohrium.com

Table 3: Overview of Transition-Metal Catalyzed Reactions in Pyrazole Synthesis
Reaction TypeCatalyst System (Examples)Key FeaturesReference
C-H ArylationPalladium (Pd) catalystsRegioselectivity can be challenging, often yielding mixtures of products. bohrium.com
C-H AlkenylationNi, Rh, Pd catalystsLigand control can be used to achieve regioselectivity. bohrium.com
C-H AlkynylationPalladium (Pd) catalystsChallenges include the homodimerization of terminal alkynes. bohrium.com
C-H AlkylationPalladium (Pd) catalystsLess explored; has been used for introducing allyl and benzyl groups at the C5 position. bohrium.com bohrium.com

Photoredox Reactions and One-Pot Multicomponent Processes

In recent years, visible-light-induced photoredox catalysis has emerged as a powerful and sustainable method in organic synthesis, including the synthesis of pyrazoles. researchgate.net These reactions often proceed under mild conditions and offer novel reaction pathways. A visible-light-promoted cascade of Glaser coupling/annulation has been developed for the one-pot synthesis of polysubstituted pyrazoles from alkynes and hydrazines, using oxygen as a green oxidant. researchgate.net

One-pot multicomponent reactions (MCRs) represent another highly efficient strategy for the synthesis of complex pyrazole derivatives from simple starting materials in a single step. beilstein-journals.orgnih.govut.ac.ir These processes avoid the need for isolation of intermediates, saving time and resources. ut.ac.ir A variety of catalysts, including copper oxide nanoparticles and preheated fly-ash, have been employed to facilitate these transformations, often in environmentally benign solvents like water. ut.ac.irjsynthchem.com For example, the four-component reaction of aldehydes, malononitrile, hydrazine hydrate, and a β-ketoester can yield highly functionalized pyrano[2,3-c]pyrazoles. nih.govresearchgate.net The modular nature of MCRs allows for the rapid generation of diverse libraries of pyrazole-containing compounds. beilstein-journals.org

Microwave-Assisted Synthesis of Pyrazole Derivatives

Microwave-assisted organic synthesis has become a significant tool in medicinal chemistry for accelerating the development of novel compounds. researchgate.net This technique offers a simple, clean, fast, and efficient method for synthesizing a large number of organic molecules, including pyrazole derivatives. medicaljournalshouse.com The primary advantages of microwave irradiation over conventional heating methods include a dramatic reduction in reaction times, improved reaction yields, and enhanced product purity. medicaljournalshouse.comrsc.org Microwave chemistry is also considered an important approach towards "green chemistry" due to its energy efficiency and often solvent-free conditions. mdpi.comdergipark.org.tr

In the synthesis of pyrazole derivatives, conventional methods often require long reaction times, sometimes extending from 12 to 16 hours, and typically result in modest yields. medicaljournalshouse.com In contrast, microwave-assisted synthesis can often be completed in a matter of minutes. medicaljournalshouse.comdergipark.org.tr For example, studies comparing the synthesis of various substituted pyrazoles and pyrazolones have shown that reactions requiring 12-16 hours conventionally could be completed in just 4-7 minutes under microwave irradiation, with yields increasing from a 36.9-48.6% range to 54-81%. medicaljournalshouse.com

This acceleration is attributed to the efficient and uniform heating of the reaction mixture by microwaves, which can lead to higher reaction rates and selectivity. rsc.org The technique has been successfully applied to a wide range of reactions for building the pyrazole core, including one-pot, multi-component cascade reactions. researchgate.net For instance, an efficient one-pot method for generating structurally diverse pyrazolone derivatives under solvent-free microwave irradiation has been developed, yielding products in the 51-98% range. mdpi.com The reaction efficiency in such syntheses can be highly dependent on the microwave oven's power, requiring optimization for specific transformations. mdpi.com

MethodReaction TimeYield (%)Reference
Conventional Heating12-16 hours36.9 - 48.6 medicaljournalshouse.com
Microwave Irradiation4-7 minutes54 - 81 medicaljournalshouse.com

Continuous Flow Chemistry Applications

Continuous flow chemistry has emerged as a powerful and enabling technology for the synthesis of pyrazoles and other heterocyclic compounds. nih.govmdpi.com This methodology involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, offering significant advantages over traditional batch processing. mdpi.comgalchimia.com Key benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and superior reproducibility and scalability. mdpi.comgalchimia.com

The application of flow chemistry is particularly advantageous for reactions involving hazardous, unstable, or explosive intermediates, such as diazo compounds or certain nitrating agents, as these are generated and consumed in situ in small volumes, minimizing risk. mdpi.comnih.gov For instance, a four-step continuous flow setup for converting anilines into pyrazoles was developed where a hazardous diazotization step was performed in situ to increase safety. nih.gov Similarly, the synthesis of nitrofuran pharmaceuticals, which involves the challenging nitration of a delicate heteroaromatic backbone, has been safely and efficiently achieved in a continuous flow platform using acetyl nitrate generated in situ. researchgate.netnih.gov This approach is highly relevant to the synthesis of nitro-substituted heterocycles like this compound.

Several strategies for pyrazole synthesis have been adapted to continuous flow systems. These include:

Knorr Cyclocondensation: This classic method has been implemented in a continuous flow process, demonstrating high efficiency, particularly in the workup step. nih.gov

1,3-Dipolar Cycloaddition: The reaction of alkynes with diazo compounds to form pyrazoles has been successfully performed in flow, allowing for the safe handling of trimethylsilyldiazomethane at elevated temperatures. nih.govmdpi.com

Sequential Reactions: Multi-step, telescoped syntheses have been designed to produce highly substituted pyrazoles without the need for isolating intermediates. nih.govrsc.org A two-step flow strategy was developed to synthesize 3,5-disubstituted pyrazoles from terminal alkynes, achieving yields of 84–90%. mdpi.com

A sequential gas/liquid–liquid/liquid flow process has also been reported for the synthesis of 4-fluoropyrazole derivatives, where a diketone is first fluorinated with fluorine gas and then cyclized with a hydrazine derivative in a single telescoped process. beilstein-journals.org This demonstrates the capability of flow reactors to handle multi-phase reactions efficiently.

Reaction TypeKey FeaturesSubstratesReference
Knorr CyclocondensationEfficient workupHydrazines and 1,3-dicarbonyl compounds nih.gov
1,3-Dipolar CycloadditionIn situ generation of diazo compoundsAlkynes and diazoalkanes mdpi.com
Sequential Homocoupling/HydroaminationTelescoped two-step processTerminal alkynes and hydrazine mdpi.com
Direct Fluorination/CyclizationSequential gas/liquid-liquid/liquid processDiketones, F2 gas, hydrazines beilstein-journals.org

Regioselectivity and Stereoselectivity in Pyrazole Derivatization

Control of Substituent Position on the Pyrazole Ring

Regioselectivity is a critical aspect of pyrazole synthesis and functionalization, as the biological activity and material properties of derivatives are highly dependent on the precise placement of substituents on the heterocyclic ring. The pyrazole ring has multiple positions available for functionalization (N1, C3, C4, and C5), and controlling the outcome of reactions is a key synthetic challenge. researchgate.net

The synthesis of 1,3,5-trisubstituted pyrazoles from the condensation of unsymmetrical 1,3-diketones and substituted hydrazines can lead to mixtures of regioisomers. However, highly regioselective syntheses have been developed that proceed at room temperature in specific solvents like N,N-dimethylacetamide, furnishing the desired pyrazoles in good yields. organic-chemistry.org

For pre-formed pyrazole rings, the existing substituents profoundly influence the position of subsequent modifications. The introduction of a nitro group, as in this compound, has a significant directing effect on further electrophilic substitution or C-H activation reactions. researchgate.netacs.orgopenstax.org The nitro group is a strong deactivating group, which can control the regioselectivity of further functionalization. openstax.org Specifically for 4-nitropyrazoles, a divergent and regioselective approach has been developed for the synthesis of 5-aryl-4-nitro-1H-pyrazoles through guided transition-metal-catalyzed C-H activation. acs.org This method demonstrates that the C4-nitro substituent effectively directs arylation to the C5 position of the pyrazole ring. researchgate.netacs.org This regiocontrol provides a convenient tool for the late-stage functionalization of the pharmacologically relevant 4-nitropyrazole scaffold.

The relative position of substituents on interacting aromatic rings can also influence molecular properties through noncovalent interactions like π-π stacking. nih.gov The precise control of substituent placement is therefore crucial not only for directing covalent bond formation but also for tuning the supramolecular characteristics of the final compound.

Enantioselective Synthesis for Chiral Derivatives

While this compound itself is an achiral molecule, the development of chiral derivatives through enantioselective synthesis is a significant area of research, given the importance of stereochemistry in pharmacology. dntb.gov.uanih.gov Chirality can be introduced into pyrazole derivatives by creating a stereocenter on the pyrazole ring itself or, more commonly, on a side chain attached to the ring or a nitrogen atom.

The enantioselective synthesis of medically important chiral pyrazolone and pyrazole derivatives has attracted considerable attention. dntb.gov.uaresearchgate.net Methodologies for the asymmetric synthesis of pyrazolines, for example, often rely on two primary strategies:

Organocatalytic cycloadditions between hydrazines or diazo compounds and α,β-unsaturated carbonyl compounds. nih.gov

Formal [4+1] cycloaddition of azoalkenes and sulfur ylides promoted by a chiral copper/BINAP complex. nih.gov

Recently, an unprecedented ring-opening/migration cascade process was discovered for synthesizing a diverse array of chiral dihydro-1H-pyrazoles with a stereocenter in the side chain, achieved with excellent enantiomeric excess (ee) values using a chiral N,N′-dioxide/scandium(III) complex as the catalyst. nih.gov

Furthermore, pyrazolones are powerful synthons for constructing optically active, structurally diverse pyrazoles. researchgate.net The organocatalyzed asymmetric Michael addition of 4-unsubstituted pyrazolin-5-ones to various Michael acceptors has emerged as a powerful strategy to access enantioenriched pyrazole derivatives. researchgate.net For derivatives of this compound, chirality could be introduced at the α-position of the acetonitrile group. This could potentially be achieved through methods such as asymmetric alkylation or by using chiral auxiliaries. For compounds containing a chiral secondary alcohol, as might be derived from the nitrile group, efficient chiral HPLC methods can be used for the resolution of racemic mixtures to obtain enantiopure products. mdpi.com

Chemical Reactivity and Mechanistic Studies

Reactivity of the Nitrile Group in (4-nitro-1H-pyrazol-1-yl)acetonitrile

The carbon-nitrogen triple bond of the nitrile group in this compound is a key site for nucleophilic attack, making it susceptible to a variety of chemical transformations. openstax.org

Hydrolysis and Derivatization to Carboxylic Acids and Amides

The nitrile group can be hydrolyzed under either acidic or alkaline conditions to yield carboxylic acids or their corresponding salts. libretexts.org In acidic hydrolysis, the nitrile is typically heated with a dilute acid, such as hydrochloric acid, to produce the carboxylic acid. libretexts.org Under alkaline conditions, heating with a base like sodium hydroxide (B78521) solution results in the formation of a carboxylate salt, which can then be acidified to yield the free carboxylic acid. libretexts.org This process is a common method for converting nitriles into carboxylic acids. libretexts.orgebsco.com The reaction proceeds through an amide intermediate. openstax.orgorganic-chemistry.org

The general transformation of a nitrile to a carboxylic acid via hydrolysis is a well-established synthetic route. organic-chemistry.org For instance, the hydrolysis of organic nitriles with five or more carbon atoms can be effectively carried out using aqueous solutions of strong acids like hydrochloric or sulfuric acid. google.com

[3+2] Cycloaddition Reactions with Azides for Tetrazole Formation

The nitrile group of this compound can participate in [3+2] cycloaddition reactions with azides to form tetrazole rings. nih.gov This type of reaction, a variation of the Huisgen 1,3-dipolar cycloaddition, is a powerful tool for the synthesis of 1,2,3-triazoles from azides and alkynes. wikipedia.org The reaction between nitriles and azides provides a widely used method for the synthesis of tetrazoles. nih.gov

This cycloaddition can be catalyzed by various metals. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of "click chemistry," known for its high yield, broad scope, and regioselectivity, exclusively producing 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgresearchgate.netscilit.com Ruthenium-catalyzed reactions (RuAAC), on the other hand, yield 1,5-disubstituted triazoles and can accommodate both terminal and internal alkynes. wikipedia.org

The [3+2] cycloaddition reaction between the nitrile group of this compound and an azide (B81097) results in the formation of hybrid molecules containing both a pyrazole (B372694) and a tetrazole ring. mdpi.com These hybrid structures are of significant interest due to the diverse biological activities associated with both pyrazole and tetrazole moieties. mdpi.com The synthesis of such hybrid compounds can lead to molecules with potent pharmacological properties. mdpi.com For example, the combination of these two N-heterocycles can result in compounds with enhanced biological activity. mdpi.com

Starting MaterialReagentProductReaction Type
This compoundSodium Azide5-((4-nitro-1H-pyrazol-1-yl)methyl)-1H-tetrazole[3+2] Cycloaddition

Transformation to Other Heterocyclic Systems

The versatile reactivity of the nitrile group allows for its transformation into various other heterocyclic systems. For example, pyrazole derivatives can be synthesized through nucleophilic addition reactions followed by heterocyclization. nih.gov The nitrile group can act as a precursor for the construction of different ring systems, contributing to the synthesis of a wide array of complex molecules.

Reactivity of the Nitropyrazole Moiety

The nitropyrazole portion of the molecule also offers a site for chemical modification, primarily through the reduction of the nitro group.

Reduction of the Nitro Group to Amino Pyrazole Derivatives

The nitro group on the pyrazole ring can be selectively reduced to an amino group, leading to the formation of aminopyrazole derivatives. mdpi.com This transformation is a crucial step in the synthesis of many biologically active compounds. nih.gov A variety of reducing agents can be employed for this purpose, with the choice of reagent often depending on the presence of other functional groups in the molecule. organic-chemistry.org

Common methods for the reduction of aromatic nitro compounds to their corresponding amines include the use of sodium borohydride (B1222165) in the presence of a transition metal catalyst, such as Ni(OAc)₂·4H₂O or Ni(PPh₃)₄. jsynthchem.comorientjchem.org Other reagents like tin(II) chloride, or catalytic hydrogenation with palladium on carbon (Pd/C) and a hydrogen source like ammonium (B1175870) formate (B1220265) or formic acid, are also effective. researchgate.netscispace.com The selective reduction of a nitro group without affecting other reducible functionalities is a key consideration in synthetic strategies. researchgate.net For instance, the use of zinc powder or magnesium powder with hydrazine (B178648) glyoxylate (B1226380) allows for the rapid and selective reduction of aromatic nitro groups at room temperature. researchgate.net

The resulting aminopyrazole derivatives are valuable intermediates in organic synthesis, providing a handle for further functionalization and the construction of more complex molecular architectures. nih.govnih.gov

Starting MaterialReagentProduct
This compoundSnCl₂ / HCl(4-amino-1H-pyrazol-1-yl)acetonitrile
This compoundH₂ / Pd/C(4-amino-1H-pyrazol-1-yl)acetonitrile
This compoundNaBH₄ / Ni(OAc)₂·4H₂O(4-amino-1H-pyrazol-1-yl)acetonitrile

Nucleophilic Aromatic Substitution on the Pyrazole Ring

The pyrazole ring in this compound is activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the strongly electron-withdrawing nitro group. acs.orglibretexts.org This group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the attack of a nucleophile, thereby facilitating the substitution reaction. libretexts.orgnumberanalytics.com

For SNAr to occur, a suitable leaving group must be present on the ring, typically a halide. In analogous 4-halo-nitropyrazole systems, the halogen atom can be displaced by various nucleophiles. osti.gov For example, 4-bromo-1-methyl-5-nitropyrazole-3-carboxylic acid reacts with arylamines in the presence of copper salts to yield 4-arylamino substituted products. osti.gov While this compound itself does not possess a leaving group other than the nitro group, related N-nitropyrazoles have been shown to undergo nucleophilic substitution where the nitro group itself is displaced. acs.org The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the electron-deficient carbon atom bearing the nitro group, followed by the departure of the nitrite (B80452) ion. libretexts.org

Electrophilic Substitution Patterns

The pyrazole ring is generally considered an electron-rich aromatic system susceptible to electrophilic attack. However, the presence of the deactivating nitro group at the C4 position significantly reduces the ring's reactivity towards electrophiles. The nitro group withdraws electron density from the ring, making it less nucleophilic. acs.org

In the case of nitropyrazoles, further electrophilic substitution is challenging. Electrophilic attack, if it occurs, would be directed to the positions least deactivated by the nitro group. In 4-nitropyrazole, the C3 and C5 positions are potential sites for substitution. However, direct electrophilic substitution on the ring of this compound is not a commonly reported reaction pathway due to this deactivation. More often, functionalization is achieved through modification of the nitro group or the acetonitrile (B52724) side chain.

Reaction Mechanisms of Key Transformations

Understanding the mechanistic pathways of the reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic routes.

The acetonitrile moiety provides a reactive site for various chemical transformations. The functionalization of the N-acetonitrile group in nitropyrazoles serves as a pathway to create novel energetic materials and other complex structures. nih.gov

One key reaction is the conversion of the cyano group into a tetrazole ring via a [3+2] cycloaddition, often referred to as a "click reaction". nih.gov The mechanism involves the reaction of the nitrile with an azide, typically sodium azide, in the presence of a catalyst like zinc chloride.

Mechanism of Tetrazole Formation:

Coordination: The Lewis acid catalyst (e.g., ZnCl₂) coordinates to the nitrogen atom of the nitrile group, enhancing its electrophilicity.

Nucleophilic Attack: The azide anion (N₃⁻) acts as a nucleophile and attacks the activated carbon atom of the nitrile.

Cyclization: The resulting intermediate undergoes an intramolecular cyclization to form the five-membered tetrazole ring.

Protonation/Rearomatization: A final protonation step yields the stable, aromatic tetrazole ring.

This transformation is a key step in linking energetic pyrazole cores to tetrazole moieties, allowing for the fine-tuning of properties in the resulting compounds. nih.gov

The synthesis of this compound involves the nitration of the parent pyrazole ring. The nitration of pyrazoles typically proceeds via an electrophilic aromatic substitution mechanism. nih.govresearchgate.net A common nitrating agent is a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com

Mechanism of Pyrazole Nitration:

Formation of Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the nitronium ion (NO₂⁺).

Electrophilic Attack: The electron-rich pyrazole ring attacks the nitronium ion. The attack preferentially occurs at the C4 position due to electronic and steric factors, leading to the formation of a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.

Deprotonation: A weak base, such as water or the bisulfate ion, removes a proton from the C4 carbon, restoring the aromaticity of the pyrazole ring and yielding the 4-nitropyrazole product. masterorganicchemistry.com

Subsequent derivatizations often involve reactions of the nitro group or the N-H proton of the pyrazole ring before the introduction of the acetonitrile group. tu-clausthal.deacs.org For instance, N-alkylation with a reagent like chloroacetonitrile (B46850) introduces the acetonitrile side chain. nih.gov

Understanding Ring-Opening and Cyclization Processes

The pyrazole ring is a five-membered aromatic heterocycle that generally exhibits considerable stability. However, under specific conditions and with appropriate functionalization, pyrazole derivatives can participate in complex ring-opening and cyclization reactions. These transformations are often driven by the interplay of substituents on the pyrazole core, which can introduce ring strain or create reactive intermediates that initiate further reactions. Mechanistic studies into these processes are crucial for understanding the fundamental reactivity of this heterocyclic system and for designing synthetic pathways to novel molecular architectures.

A notable example of such complex reactivity involves the thermolysis of ortho-azidonitro pyrazole derivatives. mdpi.compreprints.org Typically, the presence of adjacent azide and nitro groups on an aromatic ring leads to intramolecular cyclization upon heating to form a fused furoxan ring system. mdpi.com However, in a surprising departure from this expected pathway, the thermolysis of 5-azido-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole in acetic acid did not yield the anticipated pyrazolo-furoxan product. Instead, the reaction resulted in the formation of (5-amino-4-nitro-1-(4-nitrophenyl)-1H-pyrazol-3-yl)methyl acetate. mdpi.compreprints.org

This unexpected outcome points to a sophisticated reaction cascade involving a transient nitrene intermediate, which initiates a sequence of steps leading to a remote C-H functionalization and the concomitant reduction of the azide. preprints.org Computational analysis and the isolation of intermediates suggest that this transformation proceeds through a pyrazole ring-opening and subsequent recyclization mechanism. mdpi.compreprints.org This formal molecular comproportionation, where one part of the molecule is oxidized (the methyl group) while another is reduced (the azido (B1232118) group) without external reagents, highlights the intricate reactivity of the substituted pyrazole ring. mdpi.com

Table 1: Thermal Reaction of an o-Azidonitro Pyrazole Derivative

ReactantReaction ConditionsExpected Product (via Cyclization)Actual Product (via Ring-Opening/Recyclization)Reference
5-azido-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazoleThermolysis in acetic acidPyrazolo-furoxan derivative(5-amino-4-nitro-1-(4-nitrophenyl)-1H-pyrazol-3-yl)methyl acetate mdpi.compreprints.org

Beyond the rearrangement of the pyrazole core itself, cyclization reactions can also involve the substituents attached to the ring. For instance, the acetonitrile group in N-acetonitrile functionalized nitropyrazoles serves as a precursor for further cyclization. Through "click" chemistry, the cyano group can be converted into a tetrazole ring, linking two azole heterocycles via an N-methylene-C bridge. dntb.gov.ua This type of reaction demonstrates how the pyrazole scaffold can be used as a platform for constructing more complex, multi-ring systems. Another documented cyclization involves the N-acetonylation of 5(3)-(1H-tetrazol-1-yl)-3(5)-nitro-1H-pyrazole, which can lead to a tricyclic product resulting from an intramolecular electrophilic attack on the carbon atom of the tetrazole ring. researchgate.net

These specialized ring-opening and cyclization reactions stand in contrast to the more common cyclocondensation reactions used to synthesize the pyrazole ring itself. orientjchem.orgnih.gov These foundational methods, such as the reaction between a 1,3-dicarbonyl compound and a hydrazine, build the heterocyclic ring through the formation of new carbon-nitrogen and nitrogen-nitrogen bonds. orientjchem.org Understanding both the construction (cyclization) and the potential deconstruction/rearrangement (ring-opening) of the pyrazole system is fundamental to its application in synthetic chemistry.

Advanced Characterization and Structural Analysis

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy provide detailed information about the molecular framework and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For (4-nitro-1H-pyrazol-1-yl)acetonitrile, ¹H and ¹³C NMR are crucial for confirming the arrangement of atoms.

While specific, publicly available experimental spectra for this compound are not widely documented in peer-reviewed literature, the expected chemical shifts and multiplicities can be predicted based on the analysis of similar structures, such as 4-nitropyrazole and other N-substituted pyrazoles. researchgate.netnih.gov

¹H NMR: The proton NMR spectrum is expected to show three distinct signals corresponding to the different chemical environments of the protons in the molecule.

Pyrazole (B372694) Ring Protons (H3 and H5): The two protons on the pyrazole ring are in different electronic environments. The proton at the C5 position is adjacent to the N-substituted nitrogen, while the proton at the C3 position is adjacent to the "pyrrole-like" nitrogen. This difference, along with the influence of the nitro group, would result in two separate signals, likely appearing as singlets in the aromatic region of the spectrum (approximately δ 8.0-9.0 ppm).

Methylene (B1212753) Protons (-CH₂-): The two protons of the methylene bridge between the pyrazole ring and the nitrile group are chemically equivalent. They would appear as a single singlet in the upfield region (approximately δ 5.0-6.0 ppm), shifted downfield due to the deshielding effects of the adjacent pyrazole ring and the cyano group.

¹³C NMR: The carbon-13 NMR spectrum is predicted to display five signals, one for each unique carbon atom in the molecule.

Pyrazole Ring Carbons (C3, C4, C5): The three carbon atoms of the pyrazole ring would each produce a distinct signal. The carbon atom bearing the nitro group (C4) would be significantly shifted downfield. The C3 and C5 carbons would resonate at different frequencies due to their positions relative to the substituents.

Methylene Carbon (-CH₂-): The carbon of the methylene group is expected to appear in the aliphatic region of the spectrum, typically between δ 40-50 ppm.

Nitrile Carbon (-C≡N): The carbon of the cyano group typically resonates in a characteristic downfield region, around δ 115-120 ppm. researchgate.net

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityAssignment
~ 8.5 - 9.0SingletPyrazole H-5
~ 8.0 - 8.5SingletPyrazole H-3
~ 5.5 - 6.0Singlet-CH₂- (Methylene)

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 140 - 150Pyrazole C-4 (C-NO₂)
~ 135 - 145Pyrazole C-5
~ 125 - 135Pyrazole C-3
~ 115 - 120-C≡N (Nitrile)
~ 40 - 50-CH₂- (Methylene)

To unambiguously assign the predicted proton and carbon signals, two-dimensional (2D) NMR experiments would be employed.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate the proton signals with their directly attached carbon atoms, confirming the assignments for the CH protons on the pyrazole ring and the methylene group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. It would be essential for confirming the connectivity of the entire molecule. For instance, correlations would be expected between the methylene protons and the C5 and N1 atoms of the pyrazole ring, as well as the nitrile carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): While less critical for this relatively rigid molecule, a NOESY experiment could show through-space correlations, further confirming the spatial proximity of atoms as dictated by the proposed structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. rsc.orgnih.gov

Nitrile Group (C≡N): A sharp, medium-intensity absorption band is expected in the region of 2240-2260 cm⁻¹, which is characteristic of a nitrile stretching vibration.

Nitro Group (NO₂): Two strong absorption bands are anticipated for the nitro group: one for the asymmetric stretching vibration around 1500-1560 cm⁻¹ and another for the symmetric stretching vibration around 1345-1385 cm⁻¹.

Pyrazole Ring (C=N and C=C): Stretching vibrations associated with the pyrazole ring are expected in the fingerprint region, typically between 1400-1600 cm⁻¹.

C-H Bonds: Stretching vibrations for the C-H bonds of the pyrazole ring and the methylene group would appear around 2900-3150 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~ 2240 - 2260Sharp, MediumC≡N Stretch (Nitrile)
~ 1500 - 1560StrongAsymmetric NO₂ Stretch (Nitro)
~ 1345 - 1385StrongSymmetric NO₂ Stretch (Nitro)
~ 1400 - 1600VariableC=N and C=C Ring Stretches (Pyrazole)
~ 2900 - 3150MediumC-H Stretches (Aromatic and Aliphatic)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.

For this compound (C₅H₄N₄O₂), the molecular weight is 152.11 g/mol . The mass spectrum would show a molecular ion peak ([M]⁺) at m/z = 152. Subsequent fragmentation could involve the loss of key structural components. Common fragmentation patterns for related pyrazole compounds often involve the cleavage of N-substituents and the loss of small, stable molecules like HCN. nih.gov

Predicted fragmentation pathways could include:

Loss of the nitro group (NO₂), resulting in a fragment ion at m/z = 106.

Cleavage of the entire acetonitrile (B52724) side chain, leading to a 4-nitropyrazole cation at m/z = 113.

Loss of hydrogen cyanide (HCN) from the pyrazole ring, a common fragmentation pathway for nitrogen heterocycles.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental composition of a molecule. lcms.cz For this compound, HRMS would be used to confirm its molecular formula, C₅H₄N₄O₂. The calculated exact mass for the protonated molecule [M+H]⁺ would be compared to the experimentally measured value.

Table 4: Predicted HRMS Data for this compound

IonMolecular FormulaCalculated Exact Mass
[M+H]⁺[C₅H₅N₄O₂]⁺153.0407
[M+Na]⁺[C₅H₄N₄O₂Na]⁺175.0226

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, this technique would provide invaluable insights into its solid-state architecture.

Crystal System, Space Group, and Unit Cell Parameters

A single-crystal X-ray diffraction analysis would reveal the fundamental crystallographic parameters of this compound. This includes its crystal system (e.g., monoclinic, orthorhombic), the space group which describes the symmetry elements of the crystal, and the dimensions of the unit cell (a, b, c, α, β, γ). This foundational data is crucial for any in-depth structural analysis.

Molecular Conformation and Intermolecular Interactions

Detailed examination of the crystallographic data would elucidate the molecule's conformation, including the planarity of the pyrazole ring and the orientation of the nitro and acetonitrile substituents. Furthermore, it would identify and quantify the significant intermolecular interactions that govern the crystal packing. In nitropyrazole structures, interactions such as hydrogen bonding, O⋯π, and O⋯O contacts are commonly observed and play a critical role in the stability and properties of the crystalline material.

Rietveld Refinement and Comparison with Theoretical Models

For a polycrystalline powder sample, Rietveld refinement of the powder X-ray diffraction pattern would be employed. This powerful technique allows for the refinement of the crystal structure model by fitting the entire experimental diffraction pattern to a calculated profile. The results from Rietveld refinement can be compared with theoretical models, often derived from computational chemistry, to validate both the experimental and theoretical approaches and to gain a more comprehensive understanding of the solid-state structure.

Computational Chemistry and Theoretical Studies

Theoretical calculations are indispensable tools for complementing and interpreting experimental data, providing insights into the electronic structure and properties of molecules.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to predict the molecular geometry and electronic properties of compounds. chemscene.com For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), would be used to perform geometry optimization in the gas phase. chemscene.com This process determines the lowest energy conformation of the molecule. Subsequent calculations would yield crucial information about its electronic structure, including the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the molecular electrostatic potential map, which highlights regions of electrophilic and nucleophilic reactivity.

Quantum Chemistry Studies

Broader quantum chemistry studies can provide deeper insights into the fundamental behavior of this compound. These studies can encompass a range of methods beyond DFT to explore aspects like excited states, reaction mechanisms, and thermochemical properties. Such theoretical investigations are vital for a complete understanding of the molecule's chemical reactivity and potential applications.

Prediction of Detonation Parameters and Energetic Properties

Detailed research findings on closely related compounds, particularly derivatives of nitropyrazoles, consistently rely on computational chemistry to estimate key energetic characteristics. The most common approaches involve the use of specialized software and empirical equations grounded in the compound's chemical structure, density (ρ), and solid-state heat of formation (ΔHf).

A widely utilized tool for calculating detonation performance is the EXPLO5 software program. This program uses the calculated heat of formation and the experimental or predicted density of a compound to predict its detonation velocity (D) and detonation pressure (P). For many newly synthesized energetic materials, density is determined via single-crystal X-ray diffraction, which provides the necessary input for these calculations.

Another common method for estimating detonation parameters is the Kamlet-Jacobs (K-J) empirical equation. This method calculates detonation velocity and pressure based on the explosive's elemental composition, density, and calculated heat of formation. The K-J equations are valued for their reliability in providing initial assessments of performance for C-H-N-O explosives.

To provide context, the energetic properties of the parent molecule, 4-nitropyrazole (4-NP), have been reported. It has a calculated detonation velocity of 6.68 km/s and a detonation pressure of 18.81 GPa. The introduction of the acetonitrile group to the pyrazole ring is expected to modify these energetic properties, a change that would be quantified through the aforementioned predictive models. For instance, research on more complex derivatives, such as 2-(3,4-dinitro-1H-pyrazol-1-yl)acetonitrile linked to other heterocyclic rings, demonstrates that these molecules can achieve detonation velocities and pressures superior to traditional explosives like 2,4,6-trinitrotoluene (B92697) (TNT).

The following table presents data for the parent compound and a more complex derivative to illustrate the typical range of predicted properties for this class of materials.

Compound NamePredicted Detonation Velocity (D) (km/s)Predicted Detonation Pressure (P) (GPa)Method of Prediction
4-Nitropyrazole (4-NP)6.6818.81Not Specified
Various Nitropyrazole Derivatives7.71 - 9.4120.99 - 34.5EXPLO5, K-J Equation

These examples highlight that nitropyrazole-based structures serve as a potent backbone for developing energetic materials with a wide spectrum of performance characteristics. The precise detonation parameters of this compound would ultimately depend on its calculated heat of formation and its crystal density, which would be determined through quantum-chemical calculations and crystallographic analysis, respectively.

Applications and Advanced Research Directions

(4-nitro-1H-pyrazol-1-yl)acetonitrile as a Synthetic Precursor

This compound is a versatile precursor in organic synthesis, valued for its reactive nitrile group and the energetic properties conferred by the nitropyrazole moiety. Its utility spans the creation of complex fused heterocyclic systems and the development of advanced energetic materials. The presence of the electron-withdrawing nitro group and the cyanomethyl substituent on the pyrazole (B372694) ring activates the molecule for various chemical transformations, making it a key building block in medicinal and materials chemistry.

The unique structure of this compound makes it an ideal starting point for synthesizing a range of fused heterocyclic compounds. The nitrile functional group can participate in cyclization reactions, while the pyrazole ring serves as a stable core, leading to the formation of novel polycyclic architectures. These complex systems are of significant interest due to their potential biological activities and material properties.

Pyrazolo[3,4-d] researchgate.netrsc.orgnih.govtriazin-4-ones are a class of fused heterocyclic compounds that have garnered attention for their structural similarity to purine (B94841) bases, suggesting potential applications as antiviral and antitumor agents. researchgate.net One established method for synthesizing this scaffold involves the diazotization of 3-amino-1H-pyrazole-4-carbonitriles, followed by the cyclization of the intermediate diazo-compound under acidic conditions. beilstein-archives.org

While direct synthesis from this compound is not prominently documented, a plausible synthetic pathway can be inferred from related reactions. The synthesis would likely involve the reduction of the nitro group on the pyrazole ring to an amine, yielding (4-amino-1H-pyrazol-1-yl)acetonitrile. This intermediate could then undergo diazotization to form a diazonium salt. Subsequent intramolecular cyclization, potentially involving the nitrile group, would lead to the formation of the pyrazolotriazinone ring system. This multi-step process highlights the role of the precursor in providing the necessary functionalities for constructing the target heterocycle.

The pyrazolo[4,3-c]pyrazole skeleton is another important fused heterocyclic system that can be accessed from pyrazole-based precursors. These dinitrogen-rich bicyclic compounds are investigated for their potential as energetic materials and other applications. A common route to this core structure involves the intramolecular cyclization of a pyrazole derivative bearing a suitable side chain. researchgate.net

For instance, the synthesis of 1H,4H-3,6-dinitropyrazolo[4,3-c]pyrazole (DNPP) has been achieved through a multi-step process starting from different precursors, such as acetylacetone (B45752) and hydrazine (B178648) hydrate. researchgate.net A hypothetical route starting from this compound would require significant functional group transformations. The synthesis could proceed through the creation of a hydrazone intermediate from the acetonitrile (B52724) group, followed by an intramolecular cyclization reaction to form the second pyrazole ring. Subsequent nitration steps would then be necessary to install the energetic nitro groups onto the fused bicyclic system. This approach underscores the versatility of the acetonitrile group as a handle for initiating cyclization cascades to build complex fused rings.

The high nitrogen content and the presence of the nitro group make this compound and its derivatives valuable precursors for high-energy density materials (HEDMs). nih.gov The pyrazole ring itself is a stable, energy-rich backbone that contributes to both the performance and thermal stability of the resulting energetic compounds. nih.gov The cyanomethyl group provides a convenient point for further functionalization to introduce additional energetic moieties (toxophores) or to modify the physical properties of the material.

Melt-cast explosives are widely used in military applications, and there is a significant research effort to develop safer and higher-performing alternatives to traditional materials like 2,4,6-trinitrotoluene (B92697) (TNT). rsc.orgmdpi.com An ideal replacement should have a melting point between 80 and 120 °C and a decomposition temperature at least 100 °C higher than its melting point. mdpi.com Nitropyrazole derivatives are promising candidates for this application. mdpi.comnih.gov

Research on derivatives of the closely related 2-(3,4-dinitro-1H-pyrazol-1-yl)acetonitrile has demonstrated the potential of this structural class. rsc.org By linking the dinitropyrazole core to other heterocyclic rings like tetrazole or 1,2,4-oxadiazole (B8745197) through the methylene (B1212753) bridge of the acetonitrile group, new melt-cast materials have been designed. rsc.org Two such derivatives exhibited melting points of 91.5 °C and 93 °C, respectively, placing them squarely in the desired range for melt-casting. rsc.org These compounds also showed high thermal stability and insensitivity to impact and friction, making them potentially superior to TNT. rsc.org

Table 1: Comparison of Properties of New Melt-Cast Explosives with TNT

Compound Melting Point (°C) Detonation Velocity (m/s) Impact Sensitivity (J)
Derivative 4 * 91.5 > TNT Insensitive
Derivative 6 * 93.0 > TNT Insensitive
TNT 80.6 6900 15
DNAN 94.0 6000 >49

*Derivatives of 2-(3,4-dinitro-1H-pyrazol-1-yl) acetonitrile. Data sourced from related research. rsc.org

Combining different nitrogen-rich heterocyclic rings, such as pyrazole and triazole, is a proven strategy for developing advanced energetic materials with high thermal stability and excellent detonation performance. rsc.orgnih.govacs.org These fused or linked heterocyclic systems benefit from high heats of formation and increased density. researchgate.net

This compound serves as a valuable building block for creating such materials. The synthesis of nitropyrazole-triazole backbones can be achieved through various cyclization methods. rsc.org For example, the nitrile group can be converted into a triazole ring, or the entire molecule can be linked to a pre-formed triazole unit. The resulting compounds often exhibit a fine balance between energy output and sensitivity. rsc.org Research has shown that derivatives of the nitropyrazole-triazole backbone can have thermal stabilities close to that of the heat-resistant explosive HNS (314 °C vs. 318 °C) while possessing superior detonation performance and lower sensitivity. rsc.orgrsc.org This highlights the effectiveness of incorporating the nitropyrazole-acetonitrile motif into more complex energetic architectures.

Table 2: Performance of Advanced Pyrazole-Triazole Energetic Materials

Compound Decomposition Temp. (°C) Detonation Velocity (m s⁻¹) Impact Sensitivity (J)
DNPAT * 314 8889 18
RDX 210 8795 7.4
HNS 318 7612 5
HMX 279 9110 7.4

*A derivative of the nitropyrazole-triazole backbone. rsc.orgrsc.org

Precursor for Energetic Materials

Medicinal Chemistry and Biological Activity Studies

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds and approved pharmaceuticals. nih.govnih.govchemeo.com Derivatives originating from precursors like this compound are extensively explored for their therapeutic potential across various disease areas, including cancer, infectious diseases, and neurodegenerative disorders. nih.govnih.gov The metabolic stability of the pyrazole nucleus further enhances its appeal in drug design. nih.govnih.gov

Use in the Synthesis of Pharmaceutical Compounds

This compound serves as a versatile intermediate in the synthesis of more complex molecules with therapeutic potential. A critical transformation is the reduction of the nitro group to an amine, yielding 4-aminopyrazole derivatives. These aminopyrazoles are key building blocks for a wide array of bioactive compounds. nih.gov The pyrazole ring system provides a stable and versatile scaffold that allows for functionalization at multiple positions, enabling chemists to modulate the pharmacokinetic and pharmacodynamic properties of the resulting molecules. This adaptability has led to the inclusion of the pyrazole moiety in numerous drugs targeting a range of conditions. nih.govchemeo.com

Derivatives as Kinase Inhibitors (e.g., JNK3, CDK2, LRRK2)

Kinases are crucial regulators of cellular functions, and their dysregulation is implicated in diseases like cancer and neurodegenerative disorders, making them important therapeutic targets. nih.gov Pyrazole derivatives have been successfully developed as potent kinase inhibitors. nih.gov

Research into pyrazole-based compounds has identified inhibitors for several key kinases:

Cyclin-Dependent Kinases (CDKs): Certain azo-diaminopyrazole derivatives have been found to be selective CDK4 inhibitors, with IC₅₀ values in the nanomolar range, demonstrating a shift in selectivity from related compounds that target CDK9. nih.gov

Leucine-Rich Repeat Kinase 2 (LRRK2): Increased LRRK2 kinase activity is associated with Parkinson's disease. nih.gov Pyrazole aminopyrimidine derivatives have been specifically designed and patented as LRRK2 modulators for the treatment of Parkinson's. google.com Novel type II kinase inhibitors, which stabilize the inactive conformation of LRRK2, have been developed using a pyrazole core, offering a distinct therapeutic approach compared to traditional type I inhibitors. nih.gov

The development of these inhibitors showcases the utility of the pyrazole scaffold in creating potent and selective modulators of kinase activity.

Structure-Activity Relationship (SAR) Studies of Aminopyrazole Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how chemical structure affects biological activity. For aminopyrazole derivatives, SAR studies have been crucial in optimizing their therapeutic properties. nih.gov By systematically modifying different positions on the pyrazole nucleus and its substituents, researchers can enhance potency, selectivity, and pharmacokinetic profiles. nih.govnih.gov

Key findings from SAR studies on aminopyrazole derivatives include:

Substitution Patterns: The nature and position of substituents on the phenylamino (B1219803) pyrazole nucleus significantly influence biological activity, including antiproliferative and antioxidant properties. nih.gov

Functional Groups: The introduction of specific functional groups, such as acylhydrazone and amide moieties, has been explored to extend the SAR and has led to compounds with improved antioxidant and anti-inflammatory activities. nih.gov

Electron-Withdrawing Groups: In the context of antibacterial activity, SAR studies revealed that electron-withdrawing groups like nitro (NO₂) on a phenyl ring attached to a pyrazole-hybrid molecule significantly enhance potency against certain bacterial strains. nih.gov

These studies confirm the pyrazole core as a highly adaptable scaffold for medicinal chemistry, allowing for fine-tuning of biological activity through targeted chemical modifications. nih.gov

Table 1: SAR Insights for Pyrazole Derivatives

Modification Area Structural Change Impact on Biological Activity
Pyrazole Core N-methylation vs. N-acylation Can alter kinase selectivity profile (e.g., CDK9 to CDK4). nih.gov
Phenyl Ring Substituents Addition of electron-withdrawing groups (e.g., NO₂) Enhanced antibacterial activity against strains like P. aeruginosa. nih.gov
Pyrazole Side Chains Introduction of acylhydrazone moieties Leads to derivatives with significant antioxidant and antiproliferative properties. nih.gov

Antiparasitic and Antiviral Activity of Pyrazole Derivatives

The broad biological activity of the pyrazole scaffold extends to combating infectious agents, including parasites and viruses. nih.govglobalresearchonline.netresearchgate.net

Antiparasitic Activity: Pyrazole derivatives have demonstrated significant in vitro activity against various parasites. globalresearchonline.net Studies have reported compounds with high efficacy against Leishmania donovani, Leishmania infantum, Leishmania braziliensis, and Trypanosoma cruzi, the causative agents of leishmaniasis and Chagas disease, respectively. globalresearchonline.net In some cases, the potency of these derivatives was found to be greater than that of standard drugs like amphotericin B. globalresearchonline.net

Antiviral Activity: The antiviral potential of pyrazole derivatives is well-documented. researchgate.netorientjchem.org Research has shown their effectiveness against a range of viruses, including Hepatitis C Virus (HCV) and Tobacco Mosaic Virus (TMV). globalresearchonline.netnih.gov One study identified a pyrazole derivative with an EC₅₀ of 58.7 µg/mL against TMV, comparable to the commercial antiviral agent Ningnanmycin. researchgate.net

HIV-1 Reverse Transcriptase Inhibitors

A significant area of antiviral research for pyrazole derivatives is the inhibition of the human immunodeficiency virus type 1 (HIV-1). acs.orgnih.gov Specifically, they have been developed as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). acs.orgnih.govmdpi.com The reverse transcriptase (RT) enzyme is critical for the HIV-1 lifecycle, making it a prime drug target. mdpi.comnih.gov

Annulated pyrazole NNRTIs have been designed that are highly effective against both wild-type and NNRTI-resistant viral strains in cell culture. acs.orgnih.gov Another approach involves targeting the ribonuclease H (RNase H) domain of the HIV-1 RT. Pyrrolyl-pyrazole derivatives have been synthesized as non-diketo acid inhibitors of RNase H, with the most potent compound showing an IC₅₀ value of 0.27 μM. nih.govacs.org This class of compounds demonstrates high selectivity for RNase H over other viral enzymes like integrase. nih.govacs.org

Table 2: Anti-HIV Activity of Select Pyrazole Derivatives

Derivative Class Target Key Finding IC₅₀ Value
Pyrrolyl–pyrazoles HIV-1 RNase H Potent and selective inhibition. nih.govacs.org 0.27 μM
Annulated pyrazoles HIV-1 RT (NNRTI) Effective against wild-type and resistant strains. acs.orgnih.gov N/A

Antibacterial Activity, including against Drug-Resistant Strains

The rise of antibiotic-resistant bacteria is a global health crisis, necessitating the development of novel antibacterial agents. nih.govnih.gov Pyrazole derivatives have emerged as a promising class of compounds in this area, showing activity against a wide spectrum of bacteria, including multidrug-resistant strains. nih.govmeddocsonline.org

Pyrazole-based compounds have been shown to be effective against both Gram-positive and Gram-negative bacteria. nih.govchemmethod.com They have demonstrated potent growth inhibition of ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), which are notorious for their resistance to antibiotics. nih.govnih.gov

Several studies have highlighted the efficacy of these compounds:

Triazine-fused pyrazole derivatives were potent inhibitors of multidrug-resistant Staphylococcus epidermidis and Enterobacter cloacae, with MIC values of 0.97 and 0.48 μg/ml, respectively. nih.gov

5-amido-1-(2,4-dinitrophenyl)-1H-4-pyrazole carbonitriles showed good activity against both methicillin-susceptible and methicillin-resistant Staphylococcus aureus (MRSA). meddocsonline.org

Thiazolidinone-clubbed pyrazoles have been reported as moderate antibacterial agents with an MIC value of 16 μg/ml against E. coli. nih.gov

The mechanism of action for some of these derivatives involves the inhibition of essential bacterial enzymes, such as DNA gyrase. nih.govnih.gov The metabolic stability of the pyrazole ring makes it an important heterocycle for the development of new antibiotics to combat drug resistance. nih.gov

Table 3: Antibacterial Activity of Select Pyrazole Derivatives against Resistant Strains

Derivative Class Bacterial Strain Activity (MIC)
Triazine-fused pyrazole Enterobacter cloacae (multidrug-resistant) 0.48 μg/ml. nih.gov
Triazine-fused pyrazole Staphylococcus epidermidis (multidrug-resistant) 0.97 μg/ml. nih.gov
Imidazo-pyridine substituted pyrazole MRSA <1 μg/ml (MBC). nih.gov
N-phenylpyrazole-fused fraxinellone Bacillus subtilis 4 μg/ml. nih.gov

Potential in Neuroprotective Agents

While direct studies on the neuroprotective effects of this compound are not prominent in current literature, the parent pyrazole scaffold is a well-established pharmacophore with diverse biological activities, including neuroprotective properties. researchgate.net Research into various pyrazole derivatives has demonstrated their potential to act against neurodegenerative conditions. For instance, certain 3-(1H-pyrazole-1-yl)-N-propananilide derivatives have shown neuroprotective activity against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity, a common model for Parkinson's disease. nih.gov These compounds were found to exert their protective effects by decreasing the levels of pro-apoptotic proteins like Bax and reducing the activation of caspase-3, a key enzyme in the apoptotic cascade. nih.gov

The general mechanism for the neuroprotective action of some pyrazole-containing compounds involves the modulation of pathways implicated in neuronal cell death. nih.gov Given that the pyrazole ring is a core component of this compound, it is plausible that this compound or its future derivatives could be investigated for similar activities. However, it is crucial to note that the presence of the highly energetic nitro group and the cyano group would significantly alter its biological profile, necessitating dedicated toxicological and efficacy studies to ascertain any potential therapeutic value in this area.

Material Science Applications

The most significant and well-documented applications of this compound and its close analogs are in the field of material science, specifically as high-energy density materials (HEDMs).

Development of High Energy Density Materials (HEDMs)

Nitrated pyrazole derivatives are a focal point in the research and development of High-Energy Density Materials (HEDMs). nih.gov These compounds are sought after for their ability to store large amounts of chemical energy, which is released upon decomposition. The appeal of the nitropyrazole structure lies in its high heat of formation, high nitrogen content, and the potential for high density, all of which are critical parameters for advanced energetic materials. nih.govresearchgate.net

Explosives, Propellants, and Pyrotechnics

The favorable properties of nitrated pyrazoles make them highly suitable for applications as explosives, propellants, and in pyrotechnic formulations. nih.gov Their high energy release, coupled with tailored thermal stability, allows for their use in various energetic systems. The conventional approach in this field involves incorporating nitro groups onto a fuel backbone, and the nitrogen-rich pyrazole ring is an excellent platform for this. osti.gov

Derivatives of nitropyrazole acetonitrile have been specifically designed as melt-cast explosives. rsc.org For example, compounds synthesized by linking 3,4-dinitro-1H-pyrazole to other heterocyclic rings via an N-CH2-C bridge (derived from the acetonitrile group) have shown melting points suitable for melt-casting processes (e.g., 91.5 °C and 93 °C). rsc.org These materials exhibit high thermal stability and low sensitivity to impact and friction, making them potentially safer alternatives to traditional melt-cast explosives like 2,4,6-trinitrotoluene (TNT). rsc.org The performance of these materials often surpasses that of standard explosives, positioning them as next-generation candidates for military and industrial applications. rsc.org

Co-formers for CL-20 and Other High Explosives

One of the most advanced applications for nitropyrazole derivatives is their use as co-formers to enhance the properties of existing high-performance explosives, such as CL-20 (2,4,6,8,10,12-hexanitro-2,4,6,8,10,12-hexaazaisowurtzitane). While CL-20 is one of the most powerful single-compound explosives known, its high sensitivity to shock and friction limits its practical application. nih.gov

Cocrystallization is a technique used to reduce the sensitivity of explosives without compromising their energy output. Nitropyrazole compounds, including derivatives of 4-nitropyrazole, are considered excellent candidates for co-formers due to their good detonation properties and lower sensitivity. nih.gov Theoretical studies on multimolecular complexes between CL-20 and various nitropyrazoles have shown that intermolecular interactions, such as hydrogen bonds, can stabilize the CL-20 molecule. nih.gov These interactions increase the strength of the trigger bonds (the weakest bonds that initiate detonation) within the CL-20 structure, thereby reducing its sensitivity. nih.gov This approach offers a powerful method for tuning the safety and performance characteristics of high explosives.

Future Research Directions and Challenges

The future of this compound and related compounds lies in addressing the challenges of synthesis and handling while expanding their application scope. A key focus is the adoption of more sustainable and safer production methods.

Green Chemistry Approaches for Sustainable Synthesis

The traditional synthesis of nitropyrazoles and other energetic materials often involves harsh reaction conditions, such as the use of strong acids (e.g., concentrated nitric and sulfuric acid), high temperatures, and organic solvents. researchgate.netnih.gov These methods generate significant acid waste and pose environmental and safety risks. researchgate.net

Future research is increasingly directed towards "green chemistry" approaches for the synthesis of pyrazole derivatives and nitro compounds. researchgate.net These sustainable methods aim to minimize environmental impact and improve safety and economic feasibility. Key strategies include:

Microwave-assisted synthesis: Using microwave irradiation can significantly reduce reaction times and energy consumption while improving product yields. researchgate.netresearchgate.net

Use of eco-friendly solvents: Replacing hazardous organic solvents with greener alternatives like water or ionic liquids. researchgate.net

Catalyst-free and solvent-free reactions: Performing reactions under solvent-free conditions, for example by grinding reactants together, minimizes waste. researchgate.net

Solid-supported reagents: Employing solid acid catalysts, such as zeolites, can replace corrosive liquid acids, making the process safer and the catalyst recyclable. researchgate.net

Adopting these greener methodologies for the synthesis of this compound and other energetic materials is crucial for the long-term sustainability and viability of their production. mdpi.com

Data Tables

Table 1: Properties of Nitropyrazole-Based Melt-Cast Explosive Candidates Data derived from research on derivatives of 2-(3,4-dinitro-1H-pyrazol-1-yl) acetonitrile. rsc.org

CompoundMelting Point (°C)Crystal Density (g cm⁻³)Impact Sensitivity (J)Friction Sensitivity (N)
Derivative 4 91.51.66> 40> 360
Derivative 6 93.01.81> 40> 360
TNT (Reference) 80.61.6515353
DNAN (Reference) 94.71.56> 40> 360

Table 2: Calculated Detonation Performance of Nitropyrazole Isomers Theoretical values calculated to evaluate potential as high-energy-density compounds. researchgate.net

CompoundDensity (ρ) (g cm⁻³)Detonation Velocity (D) (km s⁻¹)Detonation Pressure (P) (GPa)Heat of Formation (kJ mol⁻¹)
3,4,5-Trinitro-1H-pyrazole 1.898.8135.1229.7
1,3,5-Trinitro-1H-pyrazole 1.878.7834.7288.7
1,3,4,5-Tetranitro-1H-pyrazole 1.959.2940.2345.2
RDX (Reference) 1.828.7534.061.5

Exploration of Novel Functionalizations and Architectures

The this compound scaffold serves as a versatile platform for developing novel molecular architectures with tailored properties, particularly in the field of energetic materials. The presence of the nitro group, the pyrazole ring, and the reactive acetonitrile moiety allows for extensive functionalization.

A primary strategy involves utilizing the acetonitrile group as a precursor for more complex functionalities. Researchers have successfully transformed the cyano group into a tetrazole ring through "click chemistry" reactions. This approach, reacting the acetonitrile derivative with an azide (B81097) in the presence of a catalyst like zinc chloride, creates asymmetric N-methylene-C bridged azole compounds. nih.gov This method links the energetic nitropyrazole core to another energetic heterocycle (tetrazole), offering a way to fine-tune properties such as density, thermal stability, and sensitivity. nih.gov

Another avenue of exploration is the creation of new melt-cast explosives. By linking a dinitropyrazole acetonitrile derivative with other heterocyclic rings like tetrazole or 1,2,4-oxadiazole via an N-CH₂–C bridge, researchers have designed a new class of materials. rsc.org These derivatives often exhibit desirable characteristics for melt-cast applications, such as melting points below 100°C, high thermal stability, and low sensitivity to impact and friction. rsc.org The resulting compounds demonstrate how modifying the architecture around the core this compound structure can lead to materials with specific, high-performance applications. rsc.orgnih.gov

Further functionalization can occur on the pyrazole ring itself. The compact and stable nature of the pyrazole ring makes it relatively easy to introduce additional nitro groups or other substituents, which can increase the density, nitrogen content, and oxygen balance of the resulting molecules, thereby enhancing their detonation performance. nih.gov For instance, the amination of 4-nitropyrazole, followed by functionalization of the amino group, has been used to introduce complex side chains like the N-trinitroethylamino group. nih.gov These advanced synthetic strategies highlight the potential for creating a wide array of complex molecules from the this compound building block.

Computational Design and Prediction of New Derivatives

Computational chemistry has become an essential tool for accelerating the design and discovery of novel derivatives of this compound. eurasianjournals.com Techniques such as Density Functional Theory (DFT), molecular docking, and Quantitative Structure-Activity Relationship (QSAR) modeling allow researchers to predict the properties and potential bioactivity of new compounds before their synthesis, saving significant time and resources. eurasianjournals.commdpi.com

DFT calculations are widely used to analyze the molecular structures, spectroscopic properties, and reactivity of pyrazole derivatives. nih.gov These quantum mechanical methods can predict key parameters like geometric structures, frontier orbital energies (HOMO-LUMO gaps), and charge distributions. nih.gov For example, studies on nitrophenyl-substituted pyrazole derivatives have used DFT to reveal how the position and number of nitro groups influence the compound's electrophilic nature and nonlinear optical (NLO) properties. nih.gov Such calculations help in designing molecules with enhanced stability or specific electronic characteristics. researchgate.net

Molecular docking simulations are employed to predict how these novel derivatives might interact with biological targets, such as enzymes or receptors. chemmethod.comnih.gov This is particularly valuable in drug discovery for identifying potential therapeutic agents. In one study, pyrazolo[3,4-d]pyrimidine derivatives were computationally screened against the TRAP1 kinase, a target in cancer therapy. mdpi.com The docking scores, which estimate the binding affinity, and the analysis of interactions with key amino acid residues help prioritize the most promising candidates for synthesis and biological testing. mdpi.comchemmethod.com

The table below summarizes key computational data for designed pyrazole derivatives from a representative study, illustrating how these methods are used to evaluate and rank new molecular designs.

Compound IDTarget ProteinPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesComputational Method
Derivative 42 TRAP1 Kinase-11.265ASP 594, CYS 532Molecular Docking (XP)
Derivative 43 TRAP1 Kinase-10.753SER 536, PHE 583Molecular Docking (XP)
Derivative 46 TRAP1 Kinase-10.532ASP 594, CYS 532Molecular Docking (XP)
Derivative 49 TRAP1 Kinase-10.422SER 536, PHE 583Molecular Docking (XP)
Derivative 56 TRAP1 Kinase-10.827ASP 594, PHE 583Molecular Docking (XP)
Data sourced from a computational study on pyrazolo[3,4-d]pyrimidine derivatives as TRAP1 inhibitors. mdpi.com

These computational approaches not only guide the rational design of new molecules but also provide a deeper understanding of the structure-property and structure-activity relationships that govern the behavior of this compound derivatives. eurasianjournals.com

Expanding Biological Screening for Diverse Therapeutic Areas

The pyrazole core is a recognized "privileged scaffold" in medicinal chemistry, and derivatives of this compound are being screened against a wide range of biological targets to uncover new therapeutic applications. mdpi.comnih.gov Initial research has expanded into diverse areas including oncology, infectious diseases, and inflammation. mdpi.comias.ac.innih.gov

Anticancer Activity: A significant focus of biological screening has been on anticancer applications. nih.gov Novel pyrazole derivatives are frequently evaluated by institutions like the U.S. National Cancer Institute (NCI) against a panel of 60 different human tumor cell lines. nih.govnih.gov Studies have shown that specific substitutions on the pyrazole ring can lead to potent and selective activity. For example, a series of phenylbipyridinylpyrazoles synthesized from a pyrazolyl-acetonitrile precursor showed a broad spectrum of activity, with some compounds exhibiting significant growth inhibition against leukemia, melanoma, and cancers of the lung, colon, and breast. nih.gov Similarly, novel acrylonitrile (B1666552) chalcones containing a nitrophenyl pyrazole moiety have demonstrated potent cytotoxic effects against colon carcinoma (HCT116) cell lines, inducing apoptosis through various cellular mechanisms. nih.gov

The table below presents a selection of research findings on the anticancer activity of novel pyrazole derivatives.

Compound IDCancer Cell LineActivity MeasurementResult
Compound 6b HNO-97 (Head and Neck)IC₅₀10 µM
Compound 6d HNO-97 (Head and Neck)IC₅₀10.56 µM
Compound 7f HCT116 (Colon)IC₅₀6.76 µg/mL
Compound 9 EKVX (Non-Small Cell Lung)GI₅₀1.9 µM
Compound 136b A549 (Lung), HCT-116 (Colon), MCF-7 (Breast)IC₅₀1.96, 3.59, 1.76 µM
Data compiled from various biological screening studies. mdpi.comnih.govnih.govnih.gov

Antimicrobial Activity: The search for new antibiotics has led to the screening of pyrazole derivatives against various bacterial and fungal strains. ijpsr.comacgpubs.org Studies have revealed that certain structural modifications, such as the inclusion of nitro groups or the formation of pyrazole-chalcone hybrids, can impart significant antimicrobial properties. nih.govacgpubs.org For example, a series of diphenyl pyrazole-chalcone derivatives were assessed for their activity against Methicillin-Resistant Staphylococcus aureus (MRSA) and Escherichia coli. One compound, in particular, exhibited a minimum inhibitory concentration (MIC) of 7.8 µg/ml against E. coli and 15.7 µg/ml against MRSA. nih.gov These findings underscore the potential of this chemical class to address the challenge of antibiotic resistance. researchgate.net

Other Therapeutic Areas: Beyond cancer and infectious diseases, the biological screening of pyrazole derivatives extends to anti-inflammatory, antioxidant, and antidiabetic applications. chemmethod.commdpi.comnih.gov The structural versatility of the pyrazole scaffold allows for the design of molecules that can interact with a wide array of biological targets, including enzymes like dipeptidyl peptidase-IV (DPP-IV), which is relevant for treating type 2 diabetes. chemmethod.com The broad and ongoing screening efforts continue to uncover new potential uses for compounds derived from this compound, solidifying the importance of this chemical family in drug discovery. researchgate.net

Q & A

Q. What are the recommended synthetic routes for (4-nitro-1H-pyrazol-1-yl)acetonitrile, and how can purity be optimized?

  • Methodological Answer : The compound is typically synthesized via nitration of 1H-pyrazole derivatives followed by acetonitrile functionalization. Key steps include:
  • Nitration : Reacting 1H-pyrazole with nitric acid/sulfuric acid at 0–5°C to introduce the nitro group at the 4-position .
  • Acetonitrile Attachment : Using nucleophilic substitution (e.g., with chloroacetonitrile) under reflux in aprotic solvents like DMF .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (acetonitrile/water) to achieve >95% purity. Monitor by TLC and HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR confirm structural integrity. The nitro group deshields adjacent protons (δ 8.5–9.0 ppm for pyrazole-H), while the acetonitrile moiety appears as a singlet (~3.5 ppm for CH₂CN) .
  • IR : Peaks at ~2250 cm⁻¹ (C≡N stretch) and ~1530/1350 cm⁻¹ (asymmetric/symmetric NO₂ stretches) .
  • X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles and nitro-group orientation .

Q. How does the solubility of this compound influence solvent selection for reactions?

  • Methodological Answer : The compound is polar due to the nitro and nitrile groups. Solubility data for analogous nitriles suggest:
  • High Solubility : In DMSO, DMF, or acetone.
  • Low Solubility : In hexane or diethyl ether.
  • Aqueous Mixtures : Acetonitrile/water mixtures (e.g., 70:30 v/v) enhance solubility but may phase-separate under high salt or low temperatures .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Ventilation : Use fume hoods to avoid inhalation (acute toxicity: mouse CL₅₀ = 6.02 mg/L) .
  • PPE : Nitrile gloves, chemical goggles, and flame-resistant lab coats (flammability: flash point <12.8°C) .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for scaling synthesis?

  • Methodological Answer :
  • Factors : Temperature, solvent ratio, catalyst loading.
  • Response Variables : Yield, purity, reaction time.
  • Example : A 2³ factorial design with central points identifies interactions (e.g., higher temperatures reduce nitro-group stability). Analyze via ANOVA and response surface plots .

Q. How can contradictory NMR or XRD data be resolved during structural validation?

  • Methodological Answer :
  • Dynamic Effects : Check for tautomerism (e.g., nitro-group rotation) via variable-temperature NMR.
  • Crystallography : Use SHELXL to refine disordered nitro/acetonitrile moieties. Compare R-factors across multiple datasets .
  • Computational Validation : DFT calculations (e.g., Gaussian) predict NMR shifts and optimize geometry .

Q. What strategies improve chromatographic separation of this compound from by-products?

  • Methodological Answer :
  • HPLC : C18 column with gradient elution (acetonitrile/water + 0.1% formic acid). Adjust retention by optimizing organic phase (%B) and pH .
  • GC-FID : Use splitless injection (250°C) and a mid-polar column (e.g., DB-35). Calibrate with internal standards (e.g., ethyl acetate) .

Q. How does the nitro group influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Electrophilicity : The nitro group withdraws electrons, enhancing pyrazole’s susceptibility to nucleophilic attack.
  • Case Study : Suzuki-Miyaura coupling with aryl boronic acids requires Pd(OAc)₂ and K₂CO₃ in DMF/water (80°C, 12 hr). Monitor by LC-MS for de-nitration side reactions .

Q. What computational methods predict the compound’s stability under thermal stress?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Decomposition onset ~250°C (similar to acetonitrile derivatives) .
  • MD Simulations : AMBER or GROMACS models assess bond dissociation energies and nitro-group stability .

Q. How can phase-separation techniques isolate this compound from aqueous mixtures?

  • Methodological Answer :
  • Salt-Out Extraction : Add NaCl (20% w/v) to induce acetonitrile phase separation .
  • Low-Temperature Extraction : Cool to -20°C to partition acetonitrile-rich layers.

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